Lupinine, (+)-
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Overview
Description
Lupinine, (+)- is a naturally occurring alkaloid found in various species of the Lupinus genus It is a bicyclic compound with a quinolizidine skeleton and is known for its biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lupinine, (+)- typically involves the reduction of lupinine N-oxide or the hydrogenation of lupinine. One common method includes the catalytic hydrogenation of lupinine using palladium on carbon as a catalyst under mild conditions. Another approach involves the reduction of lupinine N-oxide with lithium aluminum hydride.
Industrial Production Methods
Industrial production of Lupinine, (+)- often relies on the extraction from lupin plants, followed by purification processes. The extraction involves the use of organic solvents such as ethanol or methanol to isolate the alkaloid from plant material. The crude extract is then subjected to chromatographic techniques to obtain pure Lupinine, (+)-.
Chemical Reactions Analysis
Types of Reactions
Lupinine, (+)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Lupinine, (+)- can be oxidized using reagents such as potassium permanganate or chromium trioxide to form lupinine N-oxide.
Reduction: Reduction of lupinine N-oxide to Lupinine, (+)- can be achieved using lithium aluminum hydride.
Substitution: Substitution reactions involving Lupinine, (+)- often use reagents like alkyl halides under basic conditions to form N-alkylated derivatives.
Major Products
The major products formed from these reactions include lupinine N-oxide, N-alkylated lupinine derivatives, and other quinolizidine-based compounds.
Scientific Research Applications
Lupinine, (+)- has been extensively studied for its applications in various fields:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its role in plant defense mechanisms against herbivores.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of natural pesticides and insect repellents.
Mechanism of Action
The mechanism of action of Lupinine, (+)- involves its interaction with specific molecular targets and pathways. It is known to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system. This inhibition leads to an increase in acetylcholine levels, which can affect neurotransmission and muscle contraction.
Comparison with Similar Compounds
Lupinine, (+)- is often compared with other quinolizidine alkaloids such as sparteine and lupanine. While all these compounds share a similar quinolizidine skeleton, Lupinine, (+)- is unique due to its specific stereochemistry and biological activity.
List of Similar Compounds
- Sparteine
- Lupanine
- Cytisine
- Matrine
These compounds, like Lupinine, (+)-, are found in various plant species and have been studied for their pharmacological properties.
Properties
CAS No. |
7635-60-1 |
---|---|
Molecular Formula |
C10H19NO |
Molecular Weight |
169.26 g/mol |
IUPAC Name |
[(1S,9aS)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methanol |
InChI |
InChI=1S/C10H19NO/c12-8-9-4-3-7-11-6-2-1-5-10(9)11/h9-10,12H,1-8H2/t9-,10+/m1/s1 |
InChI Key |
HDVAWXXJVMJBAR-ZJUUUORDSA-N |
SMILES |
C1CCN2CCCC(C2C1)CO |
Isomeric SMILES |
C1CCN2CCC[C@@H]([C@@H]2C1)CO |
Canonical SMILES |
C1CCN2CCCC(C2C1)CO |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lupinine, (+)- |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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